molecular formula C6H14N2O B8637836 (R)-2-(methoxymethyl)piperazine

(R)-2-(methoxymethyl)piperazine

Cat. No.: B8637836
M. Wt: 130.19 g/mol
InChI Key: VSKJXHRGVSZNRH-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-(methoxymethyl)piperazine is a useful research compound. Its molecular formula is C6H14N2O and its molecular weight is 130.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

(2R)-2-(methoxymethyl)piperazine

InChI

InChI=1S/C6H14N2O/c1-9-5-6-4-7-2-3-8-6/h6-8H,2-5H2,1H3/t6-/m1/s1

InChI Key

VSKJXHRGVSZNRH-ZCFIWIBFSA-N

Isomeric SMILES

COC[C@H]1CNCCN1

Canonical SMILES

COCC1CNCCN1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1,4-Dibenzyl-2-(methoxymethyl)piperazine (1.578 g, 5.08 mmol) and palladium (10% on carbon, 0.163 g, 1.53 mmol) in ethanol (50.8 ml) were stirred under an atmosphere of hydrogen at room temperature for 3 days. The reaction mixture was filtered through celite, washing with ethanol. The resulting mixture was evaporated to dryness to afford crude product. The crude product was purified by ion exchange chromatography, using a SCX column. The desired product was eluted from the column using 7M NH3/MeOH and fractions were evaporated to dryness to afford 2-(methoxymethyl)piperazine (0.559 g, 84%) as a yellow oil. This was used directly without further purification.
Quantity
1.578 g
Type
reactant
Reaction Step One
Quantity
50.8 mL
Type
solvent
Reaction Step One
Quantity
0.163 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 117 parts of 2-(methoxymethyl)-1,4-bis(phenylmethyl)piperazine and 400 parts of methanol was hydrogenated at normal pressure and at room temperature with 5 parts of palladium-on-charcoal catalyst 10%. After the calculated amount of hydrogen was taken up, the catalyst was filtered off and the filtrate was evaporated. The residue was distilled, yielding 38.6 parts (78.8%) of 2-(methoxymethyl)piperazine; bp. 75°-80° C. (intermediate 31).
[Compound]
Name
117
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.